3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-16-9-12-5-2-3-10(12)7-14(8-12)11(15)4-6-13/h10H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYMLUGQMMXFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one , identified by its CAS number 2098109-05-6 , is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 226.32 g/mol . The structure features a hexahydrocyclopenta[c]pyrrole ring system, which is significant for its biological interactions. The presence of an amino group and a methoxymethyl side chain enhances its reactivity and potential for binding with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2098109-05-6 |
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target proteins, while the methoxymethyl group can participate in covalent bonding. These interactions can modulate the activity of target proteins, leading to various biological effects.
Biological Activity
Research indicates that compounds containing a hexahydrocyclopenta[c]pyrrole structure exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds possess significant antimicrobial properties. For instance, pyrrole derivatives have been synthesized and tested against various bacterial strains, demonstrating promising results in inhibiting growth .
- Anticancer Potential : The antiproliferative activity of pyrrole derivatives has been investigated using cell viability assays. Compounds similar to 3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one have shown efficacy against cancer cell lines such as HepG-2 and EACC .
- Anti-inflammatory Effects : Some studies have focused on the anti-inflammatory properties of pyrrole derivatives. The ability to inhibit pro-inflammatory cytokines has been observed in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Activity
A series of novel pyrrole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects at concentrations ranging from 100 to 200 µg/mL. Docking studies confirmed the binding affinity of these compounds to target proteins associated with cancer proliferation .
Case Study 2: Antimicrobial Screening
In another study, a range of pyrrole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that several compounds had minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Key Observations :
- Reactivity: The amino group enables nucleophilic reactions or salt formation, contrasting with chloro derivatives (e.g., ) that may undergo SN2 substitutions.
- Pharmacophore Diversity : The propan-1-one moiety differentiates the target from amide () or sulfonamide () analogs, suggesting distinct target binding profiles.
Pharmacological and Functional Comparisons
Notable Trends:
- CNS Activity : The cyclopentapyrrol scaffold is recurrent in CNS-targeted compounds (e.g., ), suggesting the target may share this propensity.
Preparation Methods
Cyclopenta[c]pyrrol Core Construction
- The hexahydrocyclopenta[c]pyrrol ring system is synthesized through intramolecular cyclization of suitable amino-ketone or amino-aldehyde precursors.
- This may involve reductive amination or ring-closing reactions under controlled conditions to ensure stereoselectivity at the 3a-position.
- Typical reagents include reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation to achieve the saturated bicyclic system.
Attachment of 3-Amino-1-Propanone Side Chain
- The 3-amino-1-propanone moiety can be introduced by coupling reactions between the bicyclic amine and protected amino acid derivatives or keto-esters.
- Common methods include peptide coupling using carbodiimides (e.g., EDC, DCC) or activated esters, followed by deprotection.
- Alternatively, reductive amination of the ketone with ammonia or amine sources under mild reducing conditions can be employed.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopenta[c]pyrrol ring formation | Intramolecular cyclization, NaBH(OAc)3, RT to 40°C | 70-85 | Stereoselective ring closure |
| Methoxymethyl alkylation | Methoxymethyl chloride, K2CO3, DMF, 50°C | 65-75 | Controlled alkylation at 3a-position |
| Side chain coupling | EDC/HOBt, amino-propanone derivative, DCM, RT | 60-80 | Amide bond formation, mild conditions |
Research Findings and Optimization
- The stereochemistry at the 3a-position is crucial for biological activity, requiring precise control during cyclization and alkylation steps.
- Use of protecting groups on sensitive functional groups during side chain attachment improves yield and purity.
- Solvent choice and temperature control significantly affect the selectivity and yield of the methoxymethylation step.
- Recent patents disclose variations of this synthetic route employing alternative heterocycloalkyl groups and substituents to optimize pharmacological profiles.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Core ring synthesis | Amino-ketone precursors, reductive amination | Build bicyclic hexahydrocyclopenta[c]pyrrol | Stereoselectivity control |
| Methoxymethyl group introduction | Methoxymethyl halide, base (K2CO3), DMF | Introduce methoxymethyl substituent | Avoiding over-alkylation |
| Side chain attachment | Peptide coupling agents (EDC/HOBt), protected amino-ketone | Attach 3-amino-1-propanone side chain | Protecting group management |
This synthesis approach is supported by multiple patent disclosures and research articles focusing on substituted hexahydrocyclopenta[c]pyrrol derivatives, emphasizing the importance of stereochemical control and functional group compatibility in the preparation of 3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one.
Q & A
Basic Research Questions
Q. What are the common synthetic routes and purification methods for 3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one?
- Methodology : Synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or functional group interconversion. For example, column chromatography (ethyl acetate/hexane mixtures) is widely used for purification, as described in procedures for structurally related compounds . Recrystallization from solvents like 2-propanol may also refine purity . Key intermediates often require strict temperature control (e.g., –20°C for diazomethane reactions) to avoid side products .
Q. How can researchers confirm the structural identity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Assign stereochemistry and confirm substituent positions (e.g., methoxymethyl group).
- Mass Spectrometry : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration for chiral centers, as demonstrated in studies of similar cyclopenta-pyrrolidine derivatives .
Q. What analytical techniques are recommended for assessing purity and detecting impurities?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity (>98% as per GC analysis in related compounds) . Gas chromatography (GC) may supplement for volatile impurities. For non-volatile byproducts, liquid chromatography-mass spectrometry (LC-MS) provides detailed impurity profiling, as outlined in pharmaceutical reference standards .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound?
- Methodology : Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) are critical. The stereochemistry of the hexahydrocyclopenta[c]pyrrolidine core (2S,3aS,6aS configuration) must be preserved using stereospecific reagents or resolution techniques . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize racemization, as seen in studies of related bicyclic amines .
Q. What experimental design principles ensure reproducibility in pharmacological studies involving this compound?
- Methodology : Adopt randomized block designs with split-split plots for multi-variable testing (e.g., dose-response, time-dependent effects). Include replicates (4+ per group) and standardized protocols for sample collection (e.g., 10 bunches per plot in plant-based analogs) . Control for batch-to-batch variability in compound synthesis by validating purity across multiple lots .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
Comparative Analysis : Cross-validate assays (e.g., in vitro vs. in vivo models) to identify context-dependent effects.
Dose-Response Curves : Ensure linearity and saturation points are consistent.
Impact of Stereochemistry : Re-evaluate enantiomeric purity, as minor impurities (<2%) in chiral centers can drastically alter bioactivity .
- Example: Discrepancies in receptor binding may arise from undetected stereoisomers .
Q. What strategies mitigate environmental contamination risks during large-scale synthesis?
- Methodology : Follow environmental fate studies, as outlined in Project INCHEMBIOL:
- Abiotic/Biotic Degradation : Test hydrolysis, photolysis, and microbial breakdown under controlled conditions.
- Ecotoxicity Screening : Use tiered assays (cell → organism → ecosystem levels) to assess acute and chronic effects .
Q. How can computational modeling enhance the understanding of this compound’s reactivity?
- Methodology :
- DFT Calculations : Predict reaction pathways for key steps (e.g., cyclization).
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme binding pockets).
- QSPR Models : Corrogate physicochemical properties (e.g., logP, pKa) with bioavailability .
Methodological Notes
- Data Validation : Cross-reference analytical results with certified reference materials (CRMs) to minimize instrument bias .
- Stereochemical Reporting : Use Cahn-Ingold-Prelog notation for absolute configuration, as specified in crystallography studies .
- Environmental Compliance : Adopt ISO 14040 guidelines for life-cycle assessment (LCA) to evaluate synthesis waste streams .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
